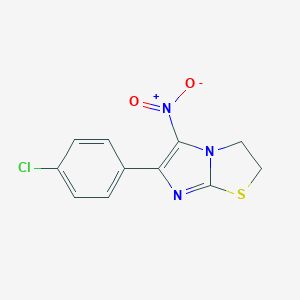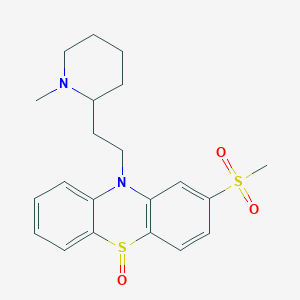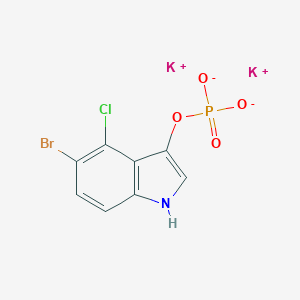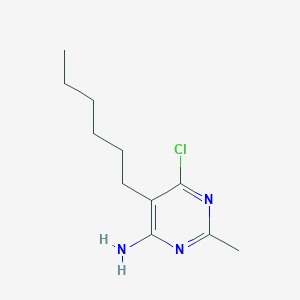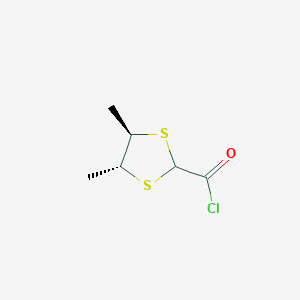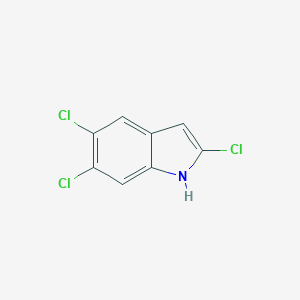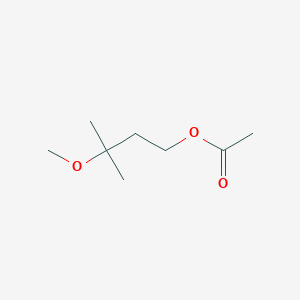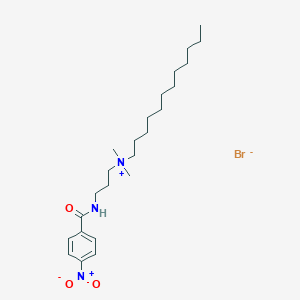![molecular formula C8H8F3NO2 B012950 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone CAS No. 110658-87-2](/img/structure/B12950.png)
2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone, also known as TFAOE, is an organic compound that has attracted attention in scientific research due to its unique chemical structure and potential applications in various fields. TFAOE is a cyclic ketone that contains a trifluoromethyl group and a bicyclic oxa-azabicyclooctene ring system. In
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone is not fully understood, but it is believed to involve the interaction of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone with specific targets in cells or tissues. 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been shown to have potent cytotoxic activity against cancer cells, which may be due to its ability to induce apoptosis or cell death. In addition, 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemische Und Physiologische Effekte
2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and modulate the expression of genes involved in cell cycle regulation and apoptosis. In vivo studies have shown that 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone can inhibit tumor growth in animal models and improve cognitive function in mice with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has several advantages for lab experiments, such as its ease of synthesis, high purity, and stability. However, 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be taken when handling 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone in the laboratory, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for the study of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone. One direction is to investigate the molecular targets of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone and its mechanism of action in more detail. Another direction is to explore the potential applications of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone in other fields such as catalysis and materials science. Furthermore, the development of new derivatives of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone with improved properties and reduced toxicity may also be an interesting area of research.
Synthesemethoden
The synthesis of 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone involves the reaction of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene with trifluoroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom in the trifluoroacetyl chloride by the nitrogen atom in the bicyclic ring system. The resulting product is 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone can be used as a versatile building block for the synthesis of complex molecules due to its unique chemical structure. In medicinal chemistry, 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, 2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone has been explored for its potential applications in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
110658-87-2 |
|---|---|
Produktname |
2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone |
Molekularformel |
C8H8F3NO2 |
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h1,3,5-6H,2,4H2 |
InChI-Schlüssel |
BDRFKTWBFMRZCP-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1N(O2)C(=O)C(F)(F)F |
Kanonische SMILES |
C1CC2C=CC1N(O2)C(=O)C(F)(F)F |
Synonyme |
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-(trifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



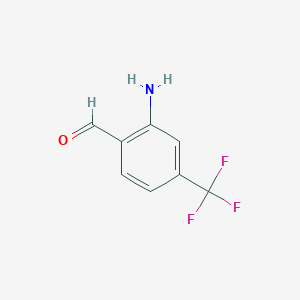
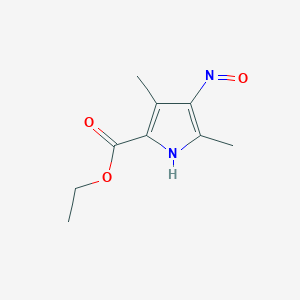
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)
